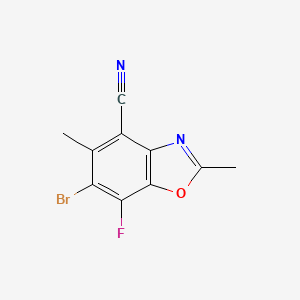









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([OH:10])=[C:8]([F:11])[C:7]([Br:12])=[C:6]([CH3:13])[C:3]=1[C:4]#[N:5].[C:14](Cl)(=O)[CH3:15].[Cl-].[NH4+]>C(N(C(C)C)CC)(C)C.C(OCC)(=O)C>[Br:12][C:7]1[C:8]([F:11])=[C:9]2[O:10][C:14]([CH3:15])=[N:1][C:2]2=[C:3]([C:4]#[N:5])[C:6]=1[CH3:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
3.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
8.85 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C#N)C(=C(C(=C1O)F)Br)C
|
|
Name
|
|
|
Quantity
|
22 mL
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring as such for 14 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled with ice
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
|
Type
|
WASH
|
|
Details
|
This was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated away under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
a catalytic amount of p-toluenesulfonic acid was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours with a Dean-Stark device
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated away
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated away under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
the precipitated crystal was washed with isopropyl ether
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|


Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C2C(N=C(O2)C)=C(C1C)C#N)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.07 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |